(1S)-N-Benzylcyclohex-2-en-1-amine
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Overview
Description
(1S)-N-Benzylcyclohex-2-en-1-amine is an organic compound that features a cyclohexene ring with an amine group attached to the first carbon and a benzyl group attached to the nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-N-Benzylcyclohex-2-en-1-amine typically involves the following steps:
Cyclohexene Formation: The initial step involves the formation of cyclohexene through the hydrogenation of benzene.
Amine Introduction: The introduction of the amine group can be achieved through a reductive amination process. This involves the reaction of cyclohexanone with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: To obtain the (1S) enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts may be employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and reductive amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-N-Benzylcyclohex-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
(1S)-N-Benzylcyclohex-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-N-Benzylcyclohex-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1S)-N-Benzylcyclopent-2-en-1-amine: Similar structure but with a cyclopentene ring instead of a cyclohexene ring.
(1S,2S)-Cyclohexane-1,2-dicarboxylic acid: Contains a cyclohexane ring with carboxylic acid groups.
Uniqueness
(1S)-N-Benzylcyclohex-2-en-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
527751-10-6 |
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Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
(1S)-N-benzylcyclohex-2-en-1-amine |
InChI |
InChI=1S/C13H17N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1,3-5,7-9,13-14H,2,6,10-11H2/t13-/m1/s1 |
InChI Key |
JOJRSPBFDPRDTA-CYBMUJFWSA-N |
Isomeric SMILES |
C1CC=C[C@H](C1)NCC2=CC=CC=C2 |
Canonical SMILES |
C1CC=CC(C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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